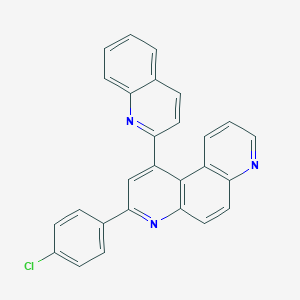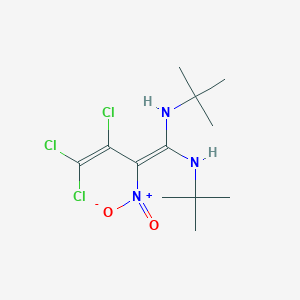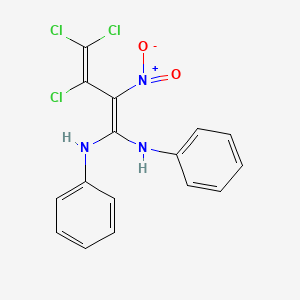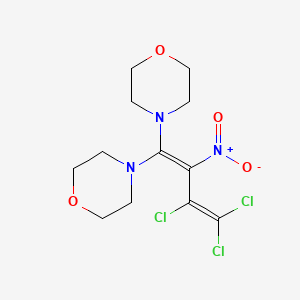![molecular formula C19H17NO3 B3828312 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B3828312.png)
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide
Vue d'ensemble
Description
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It has been widely used in scientific research as a tool to study the function of ionotropic glutamate receptors in the brain. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been widely used in scientific research to study the function of ionotropic glutamate receptors in the brain. It is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and learning and memory processes. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been used to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, ischemia, and neurodegenerative diseases. It has also been used to study the molecular mechanisms underlying drug addiction and withdrawal.
Mécanisme D'action
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the ion channel and the suppression of excitatory neurotransmission. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has a high affinity for the AMPA receptor and is selective for this subtype over other glutamate receptor subtypes.
Biochemical and Physiological Effects:
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to block the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory processes. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been shown to attenuate the development of drug tolerance and withdrawal in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has several advantages for lab experiments. It is a highly potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the function of this receptor subtype. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide is also relatively stable and easy to handle in the laboratory. However, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its use in long-term studies. In addition, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been shown to have some off-target effects, such as inhibition of voltage-gated calcium channels and activation of GABA receptors, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide in scientific research. One direction is the development of more selective and potent AMPA receptor antagonists that can be used in long-term studies. Another direction is the investigation of the role of AMPA receptors in neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide may also be useful in the development of new drugs for the treatment of drug addiction and withdrawal. Finally, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide may be used in conjunction with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-12-9-15(19(13-17)23-2)8-11-16-10-7-14-5-3-4-6-18(14)20(16)21/h3-13H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESLVSKHEDWHSH-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-isopropyl-3a-(1-methoxy-1-methylethyl)octahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3828241.png)



![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
![8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828266.png)



![1-[4-chloro-3-(trichloromethyl)-5-isothiazolyl]piperidine](/img/structure/B3828287.png)
![1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine](/img/structure/B3828293.png)

![N-[4-(acetylamino)phenyl]-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828334.png)
